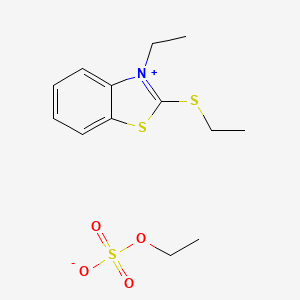![molecular formula C8H11I B14651578 3-Iodobicyclo[3.2.1]oct-2-ene CAS No. 49826-43-9](/img/structure/B14651578.png)
3-Iodobicyclo[3.2.1]oct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodobicyclo[321]oct-2-ene is an organic compound with a unique bicyclic structure It is a derivative of bicyclo[321]oct-2-ene, where an iodine atom is attached to the third carbon of the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodobicyclo[3.2.1]oct-2-ene typically involves the iodination of bicyclo[3.2.1]oct-2-ene. One common method is the reaction of bicyclo[3.2.1]oct-2-ene with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or a peracid. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Iodobicyclo[3.2.1]oct-2-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction Reactions: The iodine atom can be reduced to form the parent bicyclo[3.2.1]oct-2-ene.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of hydroxyl, cyano, or amino derivatives.
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of bicyclo[3.2.1]oct-2-ene.
Scientific Research Applications
3-Iodobicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Material Science: Used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Iodobicyclo[3.2.1]oct-2-ene in chemical reactions involves the reactivity of the iodine atom. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. In oxidation reactions, the double bond in the bicyclic structure can be targeted to form epoxides or ketones.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]oct-2-ene: The parent compound without the iodine substitution.
3-Chlorobicyclo[3.2.1]oct-2-ene: A similar compound with a chlorine atom instead of iodine.
3-Bromobicyclo[3.2.1]oct-2-ene: A similar compound with a bromine atom instead of iodine.
Uniqueness
3-Iodobicyclo[3.2.1]oct-2-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro and bromo analogs. The larger atomic size and lower electronegativity of iodine make it a better leaving group, enhancing its utility in substitution reactions.
Properties
CAS No. |
49826-43-9 |
|---|---|
Molecular Formula |
C8H11I |
Molecular Weight |
234.08 g/mol |
IUPAC Name |
3-iodobicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C8H11I/c9-8-4-6-1-2-7(3-6)5-8/h4,6-7H,1-3,5H2 |
InChI Key |
GTGJSNGNHJMONL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC(=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{Bis[(prop-2-en-1-yl)oxy]methyl}cyclohexane](/img/structure/B14651495.png)
![N-[(Morpholin-4-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14651499.png)




![2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one](/img/structure/B14651531.png)





![Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-](/img/structure/B14651570.png)

